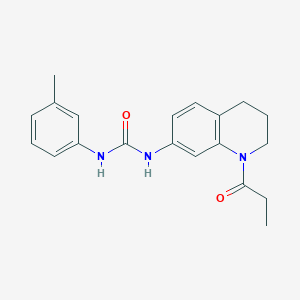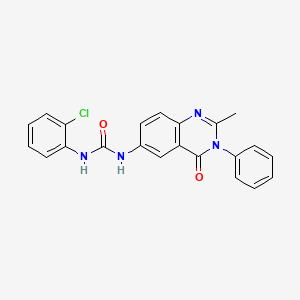
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (MPTHQ) is a synthetic compound that is being studied for its potential therapeutic applications in the medical field. MPTHQ has been found to possess a number of biochemical and physiological effects, and it is being investigated for use in drug synthesis, as well as for its potential use as an anti-inflammatory and anti-cancer agent. This article will provide an overview of MPTHQ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been studied for its potential use in drug synthesis and for its potential therapeutic applications. In particular, it has been found to have anti-inflammatory and anti-cancer properties, and is being studied for its potential use as an anti-cancer agent. Additionally, 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is being studied for its potential use in drug synthesis, as it has been found to possess a number of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not yet fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB). Inhibition of COX-2 is believed to reduce inflammation, while activation of NF-κB is believed to induce anti-tumor effects.
Biochemical and Physiological Effects
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to possess a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), reduce inflammation, and activate nuclear factor-kappa B (NF-κB). Additionally, 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to possess antioxidant and chemopreventive properties, and is being studied for its potential use as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. Additionally, it has been found to possess a number of biochemical and physiological effects, making it a promising compound for further study. However, the mechanism of action of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not yet fully understood, and its potential side effects are not yet known. Additionally, its use in drug synthesis is limited due to its relatively low solubility.
Direcciones Futuras
Future research on 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea should focus on further elucidating its mechanism of action, as well as its potential side effects. Additionally, further research should be conducted to investigate its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further research should focus on improving the synthesis method of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, as well as its solubility, in order to make it more suitable for use in drug synthesis. Finally, further research should be conducted to investigate its potential use in other therapeutic applications.
Métodos De Síntesis
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is synthesized by a two-step process using a Grignard reaction and a subsequent cyclization. In the first step, a Grignard reagent is reacted with 3-methylphenyl-1-propanone to form the intermediate 3-methylphenyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-7-ylmethylmagnesium bromide. This intermediate is then cyclized with urea to form 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-19(24)23-11-5-7-15-9-10-17(13-18(15)23)22-20(25)21-16-8-4-6-14(2)12-16/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOPDXFXTKPRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)
![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)